Neodiospyrin
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Overview
Description
Neodiospyrin is a naturally occurring naphthoquinone compound isolated from the roots of the plant Euclea natalensis. This compound has garnered significant attention due to its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodiospyrin can be synthesized in the laboratory through a one-step Friedel-Crafts acylation reaction involving 7-methyljuglone . This method involves the use of an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods: High-performance liquid chromatography (HPLC) is often employed to isolate and purify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Neodiospyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are essential intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into hydroquinones, which have different biological activities.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of reactive hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Neodiospyrin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active naphthoquinones.
Biology: Studied for its role in inhibiting the growth of Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of natural dyes and pigments due to its quinone structure.
Mechanism of Action
Neodiospyrin exerts its effects primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . By binding to the enzyme, this compound disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication. This mechanism is particularly effective against Mycobacterium tuberculosis, making this compound a promising candidate for tuberculosis treatment .
Comparison with Similar Compounds
Neodiospyrin is structurally and functionally similar to other naphthoquinones, such as:
Diospyrin: Another naphthoquinone with potent antimycobacterial activity.
Isodiospyrin: Known for its inhibitory effects on human DNA topoisomerase I.
7-Methyljuglone: Exhibits significant antimycobacterial activity and is a precursor in the synthesis of this compound.
Uniqueness: this compound stands out due to its specific mechanism of action against DNA gyrase, which is distinct from other naphthoquinones that may target different enzymes or pathways . Additionally, its dual hydroxyl and methyl groups contribute to its unique chemical reactivity and biological activity.
Properties
CAS No. |
33916-25-5 |
---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
8-hydroxy-5-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-5-11-15(25)8-12(22(28)19(11)16(26)6-9)18-10(2)7-17(27)20-13(23)3-4-14(24)21(18)20/h3-8,26-27H,1-2H3 |
InChI Key |
LZAXNDGRDVWTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O |
melting_point |
218 °C |
physical_description |
Solid |
Origin of Product |
United States |
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